LINEAR POLYACRYLAMIDE

Capillary Electrophoresis DNA Sequencing Biopolymer Separation

Capillary electrophoresis users often face compromised resolution and shortened read lengths when polymer matrix specifications are not rigorously controlled. Linear Polyacrylamide (LPA; CAS 25085-02-3) provides a fully water-soluble, replaceable sieving matrix optimized for DNA separation. • High-MW LPA (>1×10⁶ Da): ~100 bases longer read length vs. PDMA in Sanger sequencing. • Short-chain LPA (~550 kDa): 2× higher plate counts (880,000) for PCR fragments & STR analysis. • Unlike crosslinked PAM, LPA solutions pump and replace easily for high-throughput, walk-away CE operation.

Molecular Formula C6H9NNaO3
Molecular Weight 166.13 g/mol
CAS No. 25085-02-3
Cat. No. B1166385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLINEAR POLYACRYLAMIDE
CAS25085-02-3
SynonymsLINEAR POLYACRYLAMIDE; AQUACIDE IV; GENELUTE(TM)-LPA; ACRYLAMIDE POLYMER; ACRYLAMIDE RESIN; POLYACRYLAMIDE RESIN; POLY(ACRYLAMIDE/ACRYLIC ACID NA SALT); SPAR-50
Molecular FormulaC6H9NNaO3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC=CC(=O)N.C=CC(=O)O.[Na]
InChIInChI=1S/C3H5NO.C3H4O2.Na/c2*1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5);
Commercial & Availability
Standard Pack Sizes20 mg / 250 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linear Polyacrylamide Specification and Characterization


Linear polyacrylamide (LPA; CAS 25085-02-3) is a water-soluble, linear-chain synthetic polymer widely utilized in capillary electrophoresis, flocculation, enhanced oil recovery, and nucleic acid precipitation [1]. LPA is synthesized via free-radical polymerization of acrylamide, yielding high molecular weight polymers (Mw typically > 1 × 10⁶ Da) that form entangled networks in aqueous solution [2]. Unlike crosslinked PAM, LPA remains fully soluble, enabling replaceable sieving matrices and homogeneous solution-based applications [3].

Workflow Replaceable sieving matrix for capillary and microchannel electrophoresis
Format Water-soluble, non-ionic linear polymer forming entangled solution networks
Selection context Molecular weight and polydispersity directly determine separation resolution and read length

Why Generic LPA Substitution Fails


Linear polyacrylamide is not a single, uniform material; its performance is exquisitely sensitive to molecular weight, polydispersity, and architecture [1]. Substituting one LPA product for another without verifying these parameters can lead to significant deviations in read length, resolution, or flocculation efficiency. Moreover, in-class alternatives like crosslinked PAM or partially hydrolyzed PAM (HPAM) exhibit fundamentally different solubility, rheological, and separation properties, making them unsuitable for applications requiring a replaceable, water-soluble, non-ionic matrix [2].

LPA Water-soluble, replaceable, non-ionic
Crosslinked PAM Forms insoluble hydrogels; cannot be pumped, replaced, or reloaded in automated CE systems. May require in-situ polymerization and capillary regeneration.
LPA Consistent non-ionic rheology
HPAM (Partially Hydrolyzed PAM) Ionic carboxylate groups alter rheological behavior, introduce shear-thickening regions dependent on hydrolysis degree, and may interact with charged analytes.
LPA Hydrophilic, minimal DNA interaction
PDMA Increased hydrophobicity may reduce DNA sequencing read length; reported ~100 fewer readable bases under identical CE conditions.

LPA Comparative Performance Evidence


LPA vs. PDMA Read Length

In a direct head-to-head comparison under identical capillary electrophoresis conditions, linear polyacrylamide (LPA) produced the longest read length among tested polymers, while linear poly-N,N-dimethylacrylamide (PDMA) gave approximately 100 fewer readable bases [1]. This difference is attributed to LPA's superior hydrophilicity, which minimizes hydrophobic interactions with fluorescently-labeled DNA and promotes the formation of robust, highly-entangled polymer networks [2].

LPA vs. PDMA Read Length
Head-to-head
Reported longest read length among tested polymers
LPA vs PDMA (~100 fewer bases)
7% w/v, Sanger sequencing, dye-labeled primers, identical CE conditions
Supports read-length endpoint context for sequencing matrix selection
Hydrophilicity differences drive network entanglement and DNA interaction profiles
Capillary Electrophoresis DNA Sequencing Biopolymer Separation

Resolution: Short-Chain vs. Long-Chain LPA

For the separation of DNA fragments in the 50-500 bp range, a 6% solution of short-chain polyacrylamide (Mw ~550,000) prepared via ultrasound mastication provided a resolution of 880,000 theoretical plates, compared to only 440,000 theoretical plates for long-chain PAA (Mw >2 × 10⁶) [1]. The reduced viscosity of the short-chain PAA (700 mPa·s vs. 3600 mPa·s at 8% concentration) also facilitates capillary loading [2].

Resolution: Short-Chain vs. Long-Chain LPA
Head-to-head
880,000 theoretical plates
vs. 440,000 for long-chain LPA (2× difference, 6% solution, 50–500 bp fragments)
Supports Mw-dependent resolution context for DNA fragment analysis
Short-chain LPA viscosity (700 mPa·s) also facilitates capillary loading
Capillary Zone Electrophoresis DNA Fragment Analysis Polymer Molecular Weight

Linear vs. Branched PAM Flocculation

In a comprehensive study comparing linear and branched anionic polyacrylamides for kaolin slurry flocculation, the linear polyacrylamide was found to be a more effective flocculant than the branched polymer in every case tested [1]. Effectiveness was measured by sedimentation rate and jar test performance across a molecular weight range of 10,000 to 3,000,000 Da and hydrolysis levels of 5–25% [2].

Linear vs. Branched PAM Flocculation
Head-to-head
Reported higher flocculation effectiveness in all tests
Linear PAM vs Branched PAM
Kaolin slurries, Mw 10,000–3,000,000 Da, hydrolysis 5–25%
Supports flocculant architecture selection context
Sedimentation rate and jar test performance across all tested conditions
Flocculation Wastewater Treatment Mineral Processing

Hydrolytic Stability at Elevated pH

Under alkaline conditions, linear polyacrylamide undergoes hydrolysis, releasing ammonia and converting amide groups to carboxylates. Using a continuous-flow system, the degree of hydrolysis for high-molecular-mass LPA (10 MDa) was quantified as ~16% after 1 hour at 70°C and pH 13, but this drops to only 5% at 50°C and pH 12.5 [1]. This data defines the operational stability window for LPA-based sieving matrices.

Hydrolytic Stability at Elevated pH
Class-level
~16% hydrolysis after 1 h at 70°C, pH 13
Drops to ~5% at 50°C, pH 12.5 (10 MDa LPA, continuous-flow detection)
Supports buffer-compatibility and temperature-limit review
Class-level inference; stability window may vary with Mw and polydispersity
Polymer Stability Capillary Electrophoresis Buffer Compatibility

Rheology: LPA vs. HPAM

Comparative rheological studies reveal that aqueous solutions of linear polyacrylamide (PAM) and partially hydrolyzed polyacrylamide (HPAM) both exhibit non-Newtonian behavior with distinct shear-thinning and shear-thickening regions [1]. The onset of shear-thickening is strongly dependent on the degree of HPAM hydrolysis (up to 80% tested), while PAM maintains a more consistent shear-thinning profile across the measured shear rate range [2]. This difference is critical for applications requiring predictable viscosity under flow.

Rheology: LPA vs. HPAM
Head-to-head
LPA: shear-thinning dominant, less pronounced shear-thickening
LPA vs HPAM (hydrolysis-dependent thickening)
Aqueous and NaCl solutions, varying concentration and shear rate
Supports rheology-profile selection for EOR and thickening applications
HPAM thickening onset strongly dependent on degree of hydrolysis (up to 80% tested)
Rheology Enhanced Oil Recovery Polymer Solutions

LPA Solubility vs. Crosslinked PAM

Linear polyacrylamide is fully water-soluble and forms fluid, entangled networks that can be easily loaded, replaced, and reloaded into capillary and microchannel electrophoresis systems [1]. In contrast, crosslinked polyacrylamide (using N,N'-methylenebisacrylamide) forms insoluble hydrogels that swell but do not dissolve, making them unsuitable for replaceable matrix applications and requiring covalent coating or in-situ polymerization [2]. This fundamental difference underpins the widespread adoption of LPA in automated, high-throughput sequencing platforms.

LPA Solubility vs. Crosslinked PAM
Class-level
Fully water-soluble; forms fluid, replaceable entangled networks
Crosslinked PAM: insoluble hydrogel, not replaceable, requires in-situ polymerization
Supports replaceable-matrix workflow fit for automated CE platforms
Class-level distinction; verify solubility and viscosity for specific Mw grade
Polymer Solubility Capillary Electrophoresis Replaceable Matrices

Recommended LPA Application Scenarios


DNA Fragment Analysis and Genotyping

Utilize short-chain linear polyacrylamide (Mw ~550,000) for capillary zone electrophoresis of PCR products and small DNA fragments (50–500 bp). This formulation delivers 2× higher theoretical plate counts (880,000) compared to long-chain LPA, enabling precise genotyping, mutation detection, and forensic STR analysis [1]. The reduced viscosity (700 mPa·s at 8%) further simplifies capillary loading and flushing [2].

Sanger DNA Sequencing

Employ high-molecular-weight linear polyacrylamide (Mw >1 × 10⁶ Da) as the replaceable sieving matrix for Sanger sequencing. This polymer consistently yields the longest read lengths (~100 bases more than PDMA) under standard CE conditions, maximizing data quality and minimizing re-sequencing costs [3]. The hydrophilic nature of LPA minimizes DNA-polymer interactions, ensuring sharp peaks and high base-calling accuracy [4].

Wastewater Treatment and Mineral Processing

Select linear polyacrylamide over branched PAM for flocculation of kaolin and other mineral slurries. Direct comparative studies confirm that linear PAM is consistently more effective as a flocculant across a wide range of molecular weights (10,000–3,000,000 Da) and hydrolysis levels (5–25%) [5]. This translates to faster sedimentation rates and clearer supernatants in water clarification and mining operations [6].

Replaceable Sieving Matrix for Electrophoresis Automation

Leverage the full water-solubility and fluidic nature of linear polyacrylamide in automated capillary and microchip electrophoresis instruments. Unlike crosslinked PAM, LPA solutions can be easily pumped, replaced, and reloaded without capillary regeneration, enabling high-throughput, walk-away operation in genomics core facilities [7]. This property is essential for applications requiring consistent, reproducible separations over hundreds of runs [8].

Application
Selection Property
Validation Focus
DNA fragment analysis studies
Lower-Mw LPA for enhanced resolution of small fragments
Resolution (theoretical plates) and capillary loading viscosity
Sanger sequencing research
High-Mw LPA for extended read-length performance
Read-length endpoint and base-calling accuracy under CE conditions
Mineral processing and water clarification
Linear architecture for flocculation effectiveness
Sedimentation rate under target slurry and dosage conditions
Automated CE platform integration
Full water solubility enabling replaceable matrix workflow
Matrix replacement reproducibility and cross-contamination control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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